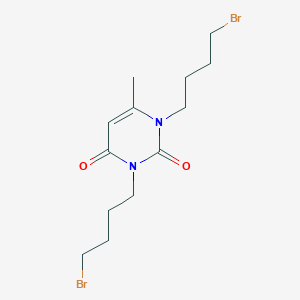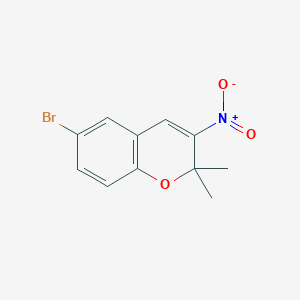![molecular formula C14H9Cl3O B14609131 4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol CAS No. 60805-35-8](/img/structure/B14609131.png)
4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group and a dichlorinated ethenyl group attached to a chlorinated phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol typically involves the reaction of 4-chlorophenylacetylene with dichloromethane in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques involving chlorination and phenol functionalization.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ethenyl group can be reduced to form the corresponding ethane derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethane derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems due to its structural similarity to certain pesticides.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol involves its interaction with biological molecules. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their function. The dichlorinated ethenyl group may interact with cellular membranes, affecting their integrity and function. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2,2-Dichloro-1-(4-methoxyphenyl)ethenyl]phenol
- 2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene
Uniqueness
4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol is unique due to its specific combination of a phenolic hydroxyl group and a dichlorinated ethenyl group attached to a chlorinated phenyl ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
60805-35-8 |
|---|---|
Molekularformel |
C14H9Cl3O |
Molekulargewicht |
299.6 g/mol |
IUPAC-Name |
4-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol |
InChI |
InChI=1S/C14H9Cl3O/c15-11-5-1-9(2-6-11)13(14(16)17)10-3-7-12(18)8-4-10/h1-8,18H |
InChI-Schlüssel |
AUBAESARBOFRRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B14609053.png)





![3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl-](/img/structure/B14609095.png)

![1-[(Cyclopent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14609102.png)




